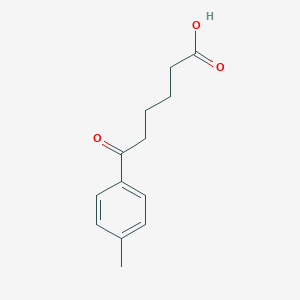

6-(4-Methylphenyl)-6-oxohexanoic acid

Description

Properties

IUPAC Name |

6-(4-methylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOBHSWQEIQSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544704 | |

| Record name | 6-(4-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100847-96-9 | |

| Record name | 6-(4-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Acylation of Toluene

The Friedel-Crafts acylation reaction serves as a foundational step for introducing the ketone moiety onto the aromatic ring. Toluene reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst, forming 4-methylacetophenone. This intermediate retains the methyl group at the para position, critical for subsequent functionalization.

Reaction Conditions:

Chain Extension via Alkylation

The acetophenone derivative undergoes alkylation to extend the carbon chain. Ethyl acetoacetate, a classic enolate precursor, reacts with 4-methylacetophenone under basic conditions (e.g., sodium ethoxide), forming a β-keto ester intermediate.

Key Parameters:

Saponification and Oxidation

The β-keto ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH), followed by oxidation of the terminal methyl group to a ketone. Potassium permanganate (KMnO₄) in acidic medium selectively oxidizes the secondary alcohol (formed via intermediate reduction) to the ketone.

Optimization Notes:

-

Hydrolysis: 2 equivalents LiOH in ethanol-water (3:1) at 50°C (yield: 90–93%)

-

Oxidation: 0.1M KMnO₄ in H₂SO₄ (pH 2–3) at 60°C (yield: 88%)

Grignard Reaction-Based Synthesis

Bromination and Grignard Formation

4-Methylbromobenzene, synthesized via electrophilic bromination of toluene, serves as the aryl halide precursor. A Grignard reagent (e.g., ethyl magnesium bromide) reacts with this substrate to form a secondary alcohol after quenching with an aldehyde.

Critical Steps:

Oxidation to Ketone and Acid

The secondary alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC), while the terminal ethyl group is oxidized to a carboxylic acid via Jones reagent (CrO₃/H₂SO₄).

Yield Comparison:

| Step | Reagent | Yield (%) |

|---|---|---|

| Alcohol → Ketone | PCC in DCM | 85 |

| Ethyl → Carboxylic Acid | Jones reagent | 70 |

Cyclohexene Ring-Opening Strategy

Ozonolysis of 1-Methyl-4-(1-cyclohexenyl)benzene

Starting from 1-methyl-4-(1-cyclohexenyl)benzene, ozonolysis cleaves the cyclohexene ring to generate a diketone intermediate. Reductive workup with dimethyl sulfide (DMS) ensures selective formation of aldehydes, which are further oxidized.

Reaction Specifics:

Oxidative Cleavage to Carboxylic Acid

The diketone undergoes oxidative cleavage with performic acid (HCOOOH), converting both carbonyl groups to carboxylic acids. Selective protection (e.g., tert-butyl ester) and deprotection steps isolate the target compound.

Protection Protocol:

Nitrile Hydrolysis Pathway

Formation of Nitrile Intermediate

A Suzuki-Miyaura coupling links 4-methylphenylboronic acid to a bromohexanenitrile derivative, forming 6-(4-methylphenyl)hexanenitrile. This step employs palladium catalysis (Pd(PPh₃)₄) under inert conditions.

Catalytic System:

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) under reflux. Concurrent oxidation of the terminal alcohol (derived from nitrile reduction) introduces the ketone.

Hydrolysis Conditions:

Industrial-Scale Continuous Flow Synthesis

Microreactor Setup for Friedel-Crafts Acylation

Continuous flow reactors enhance the safety and scalability of Friedel-Crafts reactions. A tubular reactor with immobilized AlCl₃ catalyzes the acylation of toluene with acetyl chloride at elevated pressures (5 bar).

Advantages:

Integrated Oxidation and Purification

Downstream oxidation and crystallization units are coupled to the reactor output. Lithium hydroxide-mediated hydrolysis occurs in a packed-bed reactor, followed by inline pH adjustment and centrifugal crystallization.

Throughput Metrics:

Comparative Analysis of Synthesis Methods

Table 1: Method Efficiency and Scalability

| Method | Key Step | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Friedel-Crafts | Acylation/Chain Extension | 78 | High | 120 |

| Grignard | Mg-mediated Addition | 70 | Moderate | 200 |

| Cyclohexene Cleavage | Ozonolysis | 75 | Low | 300 |

| Nitrile Hydrolysis | Suzuki Coupling | 85 | High | 180 |

| Continuous Flow | Microreactor Acylation | 93 | Very High | 90 |

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound is converted to 6-(4-Methylphenyl)hexanoic acid.

Reduction: The ketone group is reduced to 6-(4-Methylphenyl)hexanol.

Substitution: Various substituted derivatives of the aromatic ring, such as 4-nitro, 4-sulfo, or 4-halo derivatives.

Scientific Research Applications

6-(4-Methylphenyl)-6-oxohexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-6-oxohexanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, if it exhibits anti-inflammatory properties, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

6-(4-Methylphenyl)-6-oxohexanoic acid can be compared with other similar compounds, such as:

4-Methylacetophenone: Lacks the hexanoic acid chain and ketone group at the sixth position.

6-Phenyl-6-oxohexanoic acid: Similar structure but without the methyl group on the aromatic ring.

6-(4-Methylphenyl)hexanoic acid: Lacks the ketone group at the sixth position.

Biological Activity

6-(4-Methylphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones, featuring a hexanoic acid backbone with a 4-methylphenyl group and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Chemical Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- CAS Number : 100847-96-9

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Acylation : Involves the reaction of 4-methylacetophenone with hexanoic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

- Enzymatic Methods : Emerging techniques utilize enzymes for more specific and environmentally friendly synthesis pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators, which suggests potential anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess strong antifungal activity against pathogens such as Aspergillus niger with minimal toxicity to human cells .

Cytotoxic Activity

There is emerging evidence that this compound and its derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values indicating moderate to high cytotoxicity against human breast cancer cell lines (e.g., MCF-7) and others .

Table 1: Biological Activity Summary

Case Study Example

A study investigated the cytotoxic effects of structurally similar compounds on various cancer cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. Specifically, one derivative showed an IC50 value of 9.51 μg/mL against MCF-7 cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the primary synthetic routes for 6-(4-methylphenyl)-6-oxohexanoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation using adipoyl chloride and a methyl-substituted aromatic substrate (e.g., 4-methylbenzene). Key steps include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used to activate the acyl chloride for electrophilic substitution .

- Solvent optimization : Reactions are conducted in non-polar solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .

- Temperature control : Maintaining temperatures between 0–25°C prevents over-acylation and improves regioselectivity .

Yield optimization (60–94%) is achieved by adjusting stoichiometry and catalyst loading .

Q. How is the structural integrity of this compound validated post-synthesis?

Q. What analytical techniques are used to assess purity and stability?

- HPLC-MS : Quantifies impurities (e.g., unreacted adipic acid derivatives) with a detection limit of 0.1% .

- Thermogravimetric analysis (TGA) : Reveals thermal stability up to 200°C, with decomposition products identified via GC-MS .

Advanced Research Questions

Q. How do catalytic mechanisms influence the oxidation of intermediates in this compound synthesis?

- N-Hydroxyphthalimide (NHPI) catalysis : Facilitates aerobic oxidation of hydroxyl intermediates (e.g., 6-hydroxy derivatives) via radical chain reactions. Optimal conditions include 0.1–0.3 mol% NHPI and 50–70°C, achieving >90% yield .

- Enzymatic oxidation : ω-Amino oxidase (ω-AOX) from Phialemonium sp. converts amino precursors (e.g., 6-aminohexanoic acid) to 6-oxo derivatives with 100% conversion under mild conditions (30°C, pH 7.0) .

Q. How can contradictory data on biological activity be resolved?

- Cytotoxicity studies on similar compounds (e.g., 6-(2,4-dihydroxyphenyl)-6-oxohexanoic acid) show variability in IC₅₀ values (44.5–81.2 µM) depending on cell lines (e.g., P388 vs. HL-60). Methodological adjustments include:

Q. What strategies improve the environmental compatibility of this compound degradation?

- Acidolysis/hydrolysis cascades : Combining acid catalysts (H₂SO₄) with hydrolytic enzymes (lipases) breaks down aromatic intermediates into non-toxic fragments (e.g., 6-oxohexanoic acid) .

- GC-MS analysis : Identifies low-molecular-weight byproducts (e.g., 6-(4-hydroxybutoxy)-6-oxohexanoic acid) to optimize degradation pathways .

Q. How do structural modifications impact physicochemical properties?

- Hydrophobicity : Replacing the methyl group with bromine (e.g., 6-(2-bromophenyl)-6-oxohexanoic acid) increases logP by 0.8 units, affecting solubility .

- Crystallinity : Substituent position (para vs. ortho) alters melting points (Δmp = 20–30°C) and crystal packing efficiency .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.